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Compound of Interest

Compound Name: Rengynic acid

Cat. No.: B592748 Get Quote

Disclaimer: This document provides a preliminary toxicity assessment of Rengynic acid based

on available scientific literature. Direct toxicological data for Rengynic acid is limited.

Therefore, this assessment relies heavily on surrogate data from its source, the plant Forsythia

suspensa, and its other major chemical constituents, forsythiaside A and phillyrin. This guide is

intended for researchers, scientists, and drug development professionals and should not be

considered a definitive safety evaluation. Further targeted toxicological studies on isolated

Rengynic acid are warranted.

Introduction
Rengynic acid is a naturally occurring compound that can be isolated from the seeds of

Forsythia suspensa[1], a plant widely used in traditional medicine. While research has explored

the potential antiviral effects of Rengynic acid, a comprehensive toxicological profile is not yet

available. This technical guide aims to provide a preliminary toxicity assessment by

summarizing the available data on Forsythia suspensa extracts and its major bioactive

components, forsythiaside A and phillyrin. The assessment covers acute and sub-chronic

toxicity, in vitro cytotoxicity, and genotoxicity.
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Compound Molecular Formula Molar Mass Chemical Structure

Rengynic acid C8H14O4 174.19 g/mol

[Structure not

available in search

results]

Forsythiaside A C29H36O15 624.59 g/mol

[(2R,3S,4R,5R,6R)-6-

[2-(3,4-

dihydroxyphenyl)ethox

y]-4,5-dihydroxy-2-

[[(2R,3R,4R,5R,6S)-3,

4,5-trihydroxy-6-

methyloxan-2-

yl]oxymethyl]oxan-3-

yl] (E)-3-(3,4-

dihydroxyphenyl)prop-

2-enoate[2]

Phillyrin C27H34O11 534.55 g/mol

4-

[(1S,3aR,4R,6aR)-4-

(3,4-

Dimethoxyphenyl)tetra

hydro-1H, 3H-furo[3,4-

c]furan-1-yl]-2-

methoxyphenyl b-D-

glucopyranoside[3]

In Vivo Toxicity Data
The in vivo toxicity of Rengynic acid has not been directly studied. However, studies on

extracts of Forsythia suspensa and its major constituents provide valuable insights into its

potential toxicity profile.
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Test
Substance

Species Route LD50/MTD
Observatio
ns

Reference

Forsythia

suspensa

leaves tea

(FSLT)

Mice Oral > 15 g/kg bw

No mortality

or obvious

poisoning

symptoms

observed

over 14 days.

[4]

Forsythia

suspensa

leaves

aqueous

extract

Rats Oral > 60 g/kg bw

No obvious

poisoning

symptoms.

[4]

Forsythia

viridissima

fruits

aqueous

extract

(EFVF)

Rats Oral > 5 g/kg bw

No significant

mortality or

body weight

changes over

14 days.

[5]

Phillyrin NIH Mice Oral
> 18.1 g/kg

bw

No mortality

or clinically

relevant

adverse

effects

observed

after 14 days.

[6][7]

Forsythiaside

A
Mice Not Specified

IC50 = 1.98

g/kg

Caused acute

toxicity.
[6]
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Test
Substance

Species
Dosing
Regimen

NOAEL
Observatio
ns

Reference

Forsythia

suspensa

leaves tea

(FSLT)

Wistar Rats

1, 3, and 10

g/kg/day for

90 days

> 10 g/kg/day

No abnormal

or dead rats

found. No

significant

differences in

body weight,

food

consumption,

hematology,

serum

biochemistry,

or organ/body

weight ratio.

[4]

Phillyrin SD Rats

540, 1620,

and 6480

mg/kg/day for

30 days

> 6480

mg/kg/day

No mortality

or significant

toxicological

effects

observed.

[6][7]

In Vitro Cytotoxicity Data
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Test
Substance

Cell Line Assay

IC50 /
Cytotoxic
Concentrati
on

Observatio
ns

Reference

Forsythia

suspensa

extract (FSE)

A549 (human

lung cancer)
MTT

10 - 150

µg/mL

Inhibited cell

growth in a

concentration

- and time-

dependent

manner.

[8]

Forsythia

suspensa

root ethanolic

extract

(FSEER)

TE-13

(esophageal

carcinoma)

Not specified 0.58 mg/mL

Showed more

marked

inhibitory

effect

compared to

leaf and fruit

extracts.

[9]

Forsythia

suspensa

fruit hexane

fraction (FFH)

PC-3

(prostate

cancer)

MTT > 50 µg/mL

Significantly

reduced cell

viability.

[10]

Forsythiaside

A

PK-15, Mark-

145, CHK

cells

Not specified

0.138, 0.087,

and 0.384

mg/mL,

respectively

Displayed

cytotoxicity.
[6]

Phillyrin (KD-

1)
Vero E6 MTT

1959 µg/mL

(TC50)

Evaluated for

cytotoxicity in

the context of

antiviral

activity.

[11]

Phillyrin (KD-

1)

Huh-7 MTT 1034 µg/mL

(TC50)

Evaluated for

cytotoxicity in

the context of

[11]
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antiviral

activity.

Phillyrin PC12 MTT > 100 µg/mL

No effect on

cell viability at

concentration

s up to 100

µg/mL.

[12]

Genotoxicity Assessment
An aqueous extract of Forsythia suspensa leaves (FSLAE), which contains Rengynic acid,

forsythiaside A, and phillyrin, has been evaluated for its mutagenic and teratogenic potential.

The bacterial reverse mutation assay (Ames test) conducted on FSLAE showed no mutagenic

activity in Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537, both with

and without metabolic activation (S9 mix), at concentrations up to 5000 µ g/plate [13][14]. An

aqueous extract of Forsythia viridissima fruits also showed no evidence of genotoxicity in the

Ames test at up to 5000 µ g/plate [5].

In an in vivo micronucleus test, oral administration of FSLAE to mice at doses up to 10.00 g/kg

body weight did not induce an increase in micronucleated polychromatic erythrocytes in bone

marrow[13][14]. Similarly, an aqueous extract of Forsythia viridissima fruits did not show

genotoxicity in the in vivo micronucleus test at doses up to 5000 mg/kg[5].

An in vitro chromosomal aberration test on Chinese hamster lung (CHL/IU) cells with an

aqueous extract of Forsythia viridissima fruits at concentrations of 1100-2500 µg/mL showed

no evidence of clastogenicity[5].

No significant increase in chromosome aberrations in spermatocytes of mice was observed

after treatment with FSLAE at doses up to 10.00 g/kg body weight[13][14].

Experimental Protocols
A single high dose of the test substance is administered orally to a group of rodents. The

animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a

period of 14 days[4][5]. At the end of the observation period, a gross necropsy is performed.
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The test substance is administered orally on a daily basis to groups of rodents at three or more

dose levels for a period of 90 days. A control group receives the vehicle only. During the study,

observations are made on clinical signs, body weight, and food consumption. At termination,

hematological and clinical biochemistry parameters are analyzed, and a full necropsy with

organ weight measurements and histopathological examination is performed[4].

Seed cells in a 96-well plate and incubate to allow for cell attachment.

Treat the cells with various concentrations of the test substance and incubate for a specified

period (e.g., 24, 48, 72 hours).

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well

and incubate to allow the formation of formazan crystals by viable cells.

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

Several strains of Salmonella typhimurium histidine auxotrophs are used.

The bacterial strains are exposed to various concentrations of the test substance, with and

without a metabolic activation system (S9 mix).

The mixture is plated on a minimal glucose agar medium lacking histidine.

The plates are incubated for 48-72 hours.

The number of revertant colonies (colonies that have regained the ability to synthesize

histidine) is counted. A significant increase in the number of revertant colonies compared to

the negative control indicates a mutagenic potential[13][14].

Groups of mice are treated with the test substance, typically via oral gavage, at three dose

levels. A positive and a negative control group are also included.

Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours).
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Bone marrow smears are prepared on microscope slides.

The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and

normochromatic erythrocytes (NCEs).

The frequency of micronucleated PCEs is determined by scoring a sufficient number of

PCEs per animal. A significant increase in the frequency of micronucleated PCEs in the

treated groups compared to the negative control indicates clastogenic or aneugenic

activity[13][14].

Cultured mammalian cells (e.g., Chinese hamster lung cells) are exposed to the test

substance at several concentrations, with and without metabolic activation.

A positive and a negative control are included.

After treatment, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them

in metaphase.

The cells are harvested, treated with a hypotonic solution, and fixed.

Metaphase spreads are prepared on microscope slides and stained.

The slides are analyzed microscopically for structural chromosome aberrations[5].

Potential Signaling Pathway Modulation
Forsythiaside A, a major constituent of Forsythia suspensa, has been shown to modulate

several key signaling pathways involved in inflammation and oxidative stress. Given the

structural similarities between phenylethanoid glycosides, it is plausible that Rengynic acid
may interact with similar pathways.

Forsythiaside A has been reported to inhibit the activation of the NF-κB signaling pathway,

which plays a crucial role in the inflammatory response[15]. By inhibiting NF-κB, forsythiaside A

can reduce the production of pro-inflammatory cytokines.
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NF-κB Signaling Pathway Inhibition

The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade

involved in cellular responses to stress, including inflammation. Forsythiaside A has been

shown to influence MAPK signaling, contributing to its anti-inflammatory effects.
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MAPK Signaling Pathway Modulation

The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.

Forsythiaside A has been found to activate the Nrf2 pathway, leading to the expression of

antioxidant enzymes and providing protection against oxidative stress[15].
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Nrf2 Signaling Pathway Activation
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Conclusion
Based on the available data for Forsythia suspensa extracts and its major constituents,

forsythiaside A and phillyrin, Rengynic acid is preliminarily assessed to have a low order of

acute and sub-chronic toxicity. The lack of genotoxicity in comprehensive in vitro and in vivo

assays for the plant extract suggests that Rengynic acid is unlikely to be a mutagenic or

clastogenic agent. In vitro studies indicate that extracts of Forsythia suspensa can exert

cytotoxic effects on various cancer cell lines, suggesting potential for further investigation in

oncology. The modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2 by

forsythiaside A suggests that Rengynic acid may also possess anti-inflammatory and

antioxidant properties.

However, it is crucial to reiterate that this is a preliminary assessment based on surrogate data.

Direct and comprehensive toxicological evaluation of isolated Rengynic acid is essential to

establish a definitive safety profile for its potential development as a therapeutic agent. Future

studies should include acute, sub-chronic, and chronic toxicity studies, as well as a full battery

of genotoxicity tests on the purified compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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